1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that features a benzofuran moiety and a fluorobenzyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea typically involves the following steps:
Formation of Benzofuran-2-yl Propyl Intermediate: This can be achieved by reacting benzofuran with a suitable alkylating agent under basic conditions.
Introduction of Fluorobenzyl Group: The intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The urea group can be reduced to form amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Benzofuran-2-yl)propyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(3-(Benzofuran-2-yl)propyl)-3-(4-methylbenzyl)urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea can impart unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.
Properties
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-16-9-7-14(8-10-16)13-22-19(23)21-11-3-5-17-12-15-4-1-2-6-18(15)24-17/h1-2,4,6-10,12H,3,5,11,13H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRDTCJKJZNRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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